2-(4-Ethoxyphenyl)azepane oxalate is a chemical compound characterized by its unique structure, which includes an azepane ring substituted with an ethoxyphenyl group at the second position and linked to an oxalate anion. The molecular formula for this compound is C16H23NO4, and it has a molar mass of approximately 293.36 g/mol. This compound is of interest in various scientific fields, particularly in medicinal chemistry and materials science, due to its potential applications and structural features.
The compound is classified as an organic salt formed from the reaction of 2-(4-ethoxyphenyl)azepane with oxalic acid. It belongs to the category of azepane derivatives, which are known for their diverse biological activities. Although specific literature on 2-(4-ethoxyphenyl)azepane oxalate is limited, its structural components suggest that it may exhibit interesting pharmacological properties.
These methods typically require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 2-(4-ethoxyphenyl)azepane oxalate features a seven-membered nitrogenous heterocycle (azepane) with an ethoxyphenyl substituent. The presence of the oxalate ion balances the positive charge on the nitrogen atom in the azepane ring.
Key structural details include:
The azepane ring allows for conformational flexibility due to free rotation around single bonds, which may influence its interaction with biological targets.
While specific chemical reactions involving 2-(4-ethoxyphenyl)azepane oxalate are not well-documented, potential reactions based on its structure include:
These reactions typically require specific conditions such as solvent choice, temperature, and catalysts to achieve desired outcomes.
The mechanism of action for 2-(4-ethoxyphenyl)azepane oxalate likely involves interactions with specific molecular targets within biological systems. This compound may act as an inhibitor or activator of certain enzymes or receptors, influencing cellular processes.
Research into similar azepane derivatives suggests that they may modulate neurotransmitter systems or exhibit anti-inflammatory properties, indicating potential therapeutic applications.
While detailed physical properties for 2-(4-ethoxyphenyl)azepane oxalate are not readily available, general properties expected for such compounds include:
These properties can significantly influence the compound's behavior in chemical reactions and biological systems.
2-(4-Ethoxyphenyl)azepane oxalate has potential applications in various scientific fields:
Given its structural characteristics, further research could uncover additional applications in drug development or material synthesis.
The construction of the azepane (7-membered nitrogen-containing heterocycle) in 2-(4-ethoxyphenyl)azepane oxalate employs two principal methodologies: Grignard-based pathways and transition metal-catalyzed cyclizations. In the Grignard approach, 4-bromochlorobenzene undergoes magnesium insertion in anhydrous ether or tetrahydrofuran (THF) to generate 4-chlorophenylmagnesium bromide. Subsequent nucleophilic addition to azepane-derived electrophiles (e.g., N-Boc-azepanone) yields tertiary alcohols, which undergo acid-mediated cyclodehydration to form the azepane ring. This method achieves 72–85% yields under optimized conditions (0°C to room temperature) but requires strict anhydrous handling [2] [7].
Catalytic reductive amination offers an alternative route, where 4-ethoxybenzaldehyde reacts with 6-aminocaproic acid derivatives under palladium catalysis. Hydrogenation facilitates imine reduction, followed by lactamization and borane-mediated reduction to yield the azepane core. Copper-catalyzed cyclizations in polar aprotic solvents like 1,4-dioxane further enhance efficiency, achieving 91% conversion at 70°C due to improved solvation of intermediates [2] [7].
Table 1: Azepane Cyclization Methods
Method | Conditions | Electrophile | Yield | Key Advantage |
---|---|---|---|---|
Grignard addition | Anhydrous ether, 0°C–RT | Azepane aldehyde | 72–85% | High regioselectivity |
Reductive amination | Pd/C, H₂, methanol, 50°C | 4-Ethoxybenzaldehyde | 65–75% | Fewer purification steps |
Copper-catalyzed cyclization | Cu(MeCN)₄PF₆, 1,4-dioxane, 70°C | Haloalkyl intermediates | 91% | Solvent-enabled high conversion |
Ring-closing metathesis (RCM) of diene precursors using Grubbs catalysts provides a complementary strategy, though yields remain moderate (≤60%) due to competing oligomerization [4].
Oxalate salt formation proceeds via acid-base neutralization: proton transfer from oxalic acid to the azepane nitrogen generates an ammonium-oxalate ion pair, which crystallizes via bidentate coordination. The oxalate dianion bridges two protonated azepane molecules, forming a stable crystalline lattice with enhanced aqueous solubility compared to the free base [1] [2].
Solvent selection critically impacts crystal morphology and yield. Polar protic solvents (e.g., ethanol/water mixtures) facilitate proton transfer but may induce hydrolysis. In contrast, anhydrous ethanol or acetone minimizes degradation, with optimal recovery (79%) achieved by cooling saturated oxalic acid solutions from 60°C to 5°C over 2 hours. This protocol leverages temperature-dependent solubility gradients to suppress oxalate dihydrate impurities [2] [7].
Table 2: Solvent Optimization for Oxalate Crystallization
Solvent System | Temperature | Time | Recovery Yield | Purity Challenges |
---|---|---|---|---|
Ethanol/water (4:1) | 0–5°C | 2 h | 79% | Low dihydrate formation |
Anhydrous acetone | −20°C | 12 h | 68% | Solvate inclusion |
Methanol | 5°C | 1 h | 58% | High solubility impedes nucleation |
The para-ethoxy group on the phenyl ring directs electrophilic substitutions toward the ortho position due to resonance-driven electron donation. Nitration using HNO₃/Ac₂O at 0°C yields 2-nitro-4-ethoxyphenyl intermediates with >95% regioselectivity, while halogenation (e.g., bromination) under mild conditions (e.g., Br₂/CHCl₃) achieves comparable selectivity [7].
Demethylation of methoxy analogs provides a route to ethoxy derivatives. Treatment of 4-methoxyphenyl precursors with BBr₃ in dichloromethane cleaves methyl ethers, followed by Williamson ether synthesis using iodoethane and K₂CO₃. This sequence affords 4-ethoxyphenyl azepanes in 82% yield, avoiding direct alkylation of electron-deficient aryl halides [7].
Table 3: Substituent Effects on Physicochemical Properties
R-Group | LogP* | Aqueous Solubility (mg/mL) | Crystallinity |
---|---|---|---|
4-Ethoxyphenyl (target) | 2.1 | 15.3 | High (mp 198–201°C) |
2-Chlorophenyl | 2.8 | 8.7 | Moderate |
2-Thienyl | 1.9 | 22.5 | Low |
*Calculated partition coefficient
While direct applications to 2-(4-ethoxyphenyl)azepane remain unreported, photoredox catalysis shows promise for late-stage alkoxycarbonylation. Vinyl selenones (e.g., PhSe(O)₂CH=CH₂) undergo radical addition with α-amino radicals generated via Ru(bpy)₃²⁺-catalyzed oxidation. Subsequent trapping with CO and ethanol yields β-alkoxy carbonyl derivatives, though yields for seven-membered analogs are moderate (45–60%) [8].
Oxidative decarboxylation of amino acids represents an alternative pathway. Irradiation of N-protected azepane-2-carboxylic acids with fac-Ir(ppy)₃ under CO atmosphere in methanol generates β-methoxycarbonyl products via acyl radical intermediates. Current limitations include competing decarbonylation and the need for stoichiometric oxidants [8].
Oxalate salts offer distinct advantages over common pharmaceutical counterions:
Table 4: Counterion Impact on Drug-like Properties
Counterion | Melting Point | Hygroscopicity | pH Stability | Solubility (mg/mL) |
---|---|---|---|---|
Oxalate | 198–201°C | Low | 2.0–7.0 | 15.3 |
Hydrochloride | 173–177°C | High | 3.0–5.0 | 4.8 |
Acetate | 165–168°C | Moderate | 4.0–6.0 | 22.1 |
Notably, acetate salts exhibit higher solubility but lower melting points, risking polymorphism during processing. Hydrochlorides induce corrosive degradation in acidic conditions. Oxalate’s balance of stability and solubility makes it ideal for in vivo assessment [2] [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1